molecular formula C20H22FN5OS B2744601 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1210474-33-1

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2744601
CAS No.: 1210474-33-1
M. Wt: 399.49
InChI Key: KHPUZLYVDIFWRS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22FN5OS and its molecular weight is 399.49. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various acid moieties and investigated for their biological activities. Such compounds, including those with a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus, have been screened for antimicrobial, antilipase, and antiurease activities. Some of these molecules demonstrated good to moderate antimicrobial activity against test microorganisms, with specific compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).

Design and Synthesis for Tuberculosis Treatment

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among twenty-four compounds studied, one particularly promising compound showed significant activity against all tests with notable inhibition of MTB DNA gyrase and lack of cytotoxicity at 50 μM (Jeankumar et al., 2013).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones

Fluoroquinolone-based 4-thiazolidinones have been synthesized and assessed for their antifungal and antibacterial activities. These compounds were derived from a lead molecule and underwent various syntheses processes to establish their antimicrobial efficacy (Patel & Patel, 2010).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5OS/c1-25-8-10-26(11-9-25)19(14-2-5-16(21)6-3-14)13-22-20(27)15-4-7-17-18(12-15)24-28-23-17/h2-7,12,19H,8-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPUZLYVDIFWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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